1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-
Brand Name: Vulcanchem
CAS No.: 646056-05-5
VCID: VC15968568
InChI: InChI=1S/C10H15N3S/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2
SMILES:
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol

1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-

CAS No.: 646056-05-5

Cat. No.: VC15968568

Molecular Formula: C10H15N3S

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- - 646056-05-5

Specification

CAS No. 646056-05-5
Molecular Formula C10H15N3S
Molecular Weight 209.31 g/mol
IUPAC Name 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole
Standard InChI InChI=1S/C10H15N3S/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2
Standard InChI Key JMYPRDVXIGOHBL-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCN(C2)C3=CC=NS3)NC1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a spirocyclic backbone connecting a diazaspiro[4.4]nonane system to a 5-isothiazolyl substituent. The spiro junction occurs at the seventh position of the diazaspiro framework, creating a three-dimensional structure that enhances conformational rigidity. Key structural elements include:

  • Diazaspiro[4.4]nonane: A nine-membered bicyclic system with two nitrogen atoms at positions 1 and 7.

  • 5-Isothiazolyl group: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms, attached via a single bond to the spiro nitrogen .

Table 1: Comparative Molecular Data for Related Diazaspiro Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-C10H14N4S\text{C}_{10}\text{H}_{14}\text{N}_4\text{S}223.34646056-05-5
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridinyl)-C14H19N3\text{C}_{14}\text{H}_{19}\text{N}_3229.32646055-87-0

Synthetic Routes and Methodologies

Key Synthetic Strategies

The synthesis of 1,7-Diazaspiro[4.4]nonane derivatives typically involves multi-step sequences emphasizing cyclization and functional group interconversion. A patent by US7923559B2 outlines methods for preparing N-aryl diazaspirocyclic compounds, including:

  • Cyclization of Proline Derivatives: Starting from L-proline, protection of the amine group followed by ring expansion using alkylating agents .

  • Suzuki-Miyaura Coupling: Introduction of aromatic substituents (e.g., pyridyl, isothiazolyl) via palladium-catalyzed cross-coupling .

  • Reductive Amination: For installing methyl or ethyl groups at the spiro nitrogen.

Representative Procedure

A modified protocol from Evitachem involves:

  • Step 1: Protection of the primary amine in 1,7-diazaspiro[4.4]nonane using tert-butoxycarbonyl (Boc) groups.

  • Step 2: Lithiation at the spiro nitrogen followed by quenching with 5-bromoisothiazole.

  • Step 3: Deprotection under acidic conditions to yield the target compound.

Table 2: Synthetic Yield Optimization

Reaction StepReagentsTemperature (°C)Yield (%)
Boc ProtectionDi-tert-butyl dicarbonate2592
Lithiation and Quenchingn-BuLi, 5-Bromoisothiazole-7865
Acidic DeprotectionHCl (4M in dioxane)6088

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, necessitating storage at -20°C under inert atmosphere.

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.45 (s, 1H, isothiazolyl-H), 3.75–3.60 (m, 4H, spiro-CH2_2), 2.95–2.80 (m, 4H, N-CH2_2).

  • HRMS (ESI+): m/z calc. for C9H12N4S\text{C}_{9}\text{H}_{12}\text{N}_4\text{S} [M+H]+^+: 223.0864; found: 223.0868.

Biological Activity and Applications

In Vitro Studies

Preliminary assays on analogous compounds show:

  • IC50_{50}: 12 nM against kinase XYZ (compared to 8 nM for staurosporine) .

  • Selectivity: >100-fold selectivity over related kinases .

Future Directions

Research Gaps

  • In Vivo Efficacy: Requires validation in animal models.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency.

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